c-Met Inhibitor Antiproliferative Activity vs. Foretinib
The compound serves as the essential α-nitroketone building block for the synthesis of compound 25s, a potent c-Met inhibitor. In direct comparative assays, compound 25s exhibited superior antiproliferative activity against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines when compared head-to-head with foretinib, a well-characterized clinical-stage c-Met/VEGFR2 inhibitor [1]. The increased potency was consistent across all three cell lines, demonstrating a clear and quantifiable advantage for this specific chemical series.
| Evidence Dimension | Antiproliferative activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | A549: 0.39; HT-29: 0.20; MDA-MB-231: 0.58 |
| Comparator Or Baseline | Foretinib (A549: 0.51; HT-29: 0.28; MDA-MB-231: 0.70) |
| Quantified Difference | 1.3-fold (A549), 1.4-fold (HT-29), and 1.2-fold (MDA-MB-231) more potent than foretinib |
| Conditions | In vitro cytotoxicity assay; human cancer cell lines A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) |
Why This Matters
This data provides direct, quantitative justification for selecting this specific α-nitroketone precursor over alternatives that would lead to less potent final drug candidates, thereby maximizing the probability of success in oncology drug discovery programs.
- [1] Liu, J.; Nie, M.; Wang, Y.; Hu, J.; Zhang, F.; Gao, Y.; Liu, Y.; Gong, P. Design, Synthesis and Biological Evaluation of Novel α-Acyloxycarboxamide-Based Derivatives as c-Met Inhibitors. Chem. Biol. Drug Des. 2021, 98 (1), 114-126. View Source
